molecular formula C8H14O3 B1318088 5,5-Dimethyl-4-oxohexanoic acid CAS No. 57965-24-9

5,5-Dimethyl-4-oxohexanoic acid

Cat. No.: B1318088
CAS No.: 57965-24-9
M. Wt: 158.19 g/mol
InChI Key: FSZDZPZFDKTEIM-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of hexanoic acid, characterized by the presence of a ketone group at the fourth carbon and two methyl groups at the fifth carbon.

Preparation Methods

The synthesis of 5,5-Dimethyl-4-oxohexanoic acid typically involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate. This reaction yields 5,5-dimethyl-2,4-dioxohexanoic acid, which can be further processed to obtain the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

5,5-Dimethyl-4-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

5,5-Dimethyl-4-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of certain enzymes and receptors involved in pain and inflammation pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a significant role in modulating biological processes.

Properties

IUPAC Name

5,5-dimethyl-4-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZDZPZFDKTEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515539
Record name 5,5-Dimethyl-4-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57965-24-9
Record name 5,5-Dimethyl-4-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of the synthesized 5,5-dimethyl-4-oxohexanoic acid derivatives discussed in the research papers?

A1: The research primarily focuses on synthesizing and evaluating novel derivatives of this compound for their potential analgesic (pain-relieving) and antimicrobial properties. [, ] Both studies highlight the synthesis of various N-hetarylamides and substituted esters of 2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates. While the exact mechanisms of action are not fully elucidated within these papers, the observed biological activities suggest potential applications in developing new drug candidates for pain management and combating microbial infections.

Q2: How does the structure of the this compound derivatives influence their biological activity?

A2: Although specific Structure-Activity Relationship (SAR) data is not extensively discussed in the provided papers, it's clear that modifications to the this compound scaffold impact biological activity. [, ] For instance, introducing different N-hetaryl groups in the amide derivatives or varying substituents on the aromatic rings in the ester derivatives leads to differences in their analgesic and antimicrobial potencies. This suggests that further SAR studies could be valuable in optimizing these compounds for specific therapeutic applications.

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